molecular formula C8H6S B083047 Benzothiophene CAS No. 11095-43-5

Benzothiophene

Cat. No. B083047
CAS RN: 11095-43-5
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
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Description

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . The benzothiophene scaffold is one of the privileged structures in drug discovery as this core exhibits various biological activities allowing them to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more .


Synthesis Analysis

Benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Another method involves the reaction of 3-arylbenzo[b]thiophenes and elemental sulfur to obtain benzothieno[2,3-b]benzothiophenes .


Molecular Structure Analysis

Benzothiophene has a molecular formula of C8H6S, an average mass of 134.198 Da, and a monoisotopic mass of 134.019012 Da . Theoretical studies on molecular geometry, vibrational, pharmaceutical, and electronic properties of the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid (2BT) were carried out using B3LYP hybrid functional with 6-311++G(d,p) as basis set .


Chemical Reactions Analysis

Benzothiophenes can undergo a variety of chemical reactions. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

Benzothiophene has a density of 1.2±0.1 g/cm3, a boiling point of 221.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 62.0±4.9 °C .

Scientific Research Applications

  • Regioselective Synthesis Applications : Benzothiophenes are crucial in constructing molecules relevant to modern medical challenges. A study demonstrated a novel precursor for C3-functionalized benzothiophenes, offering a metal-free method for regioselective synthesis under mild conditions (Shrives et al., 2017).

  • Biological Activity in Drug Design : Benzothiophene derivatives exhibit a wide range of biological activities, making them useful in drug discovery for various diseases, including anti-cancer, anti-inflammatory, and anti-microbial treatments (Keri et al., 2017).

  • Organic Field-Effect Transistors : Benzo[b]thiophene derivatives have been explored as solution-processible organic semiconductors for field-effect transistors, indicating potential in electronics (Gao et al., 2008); (Ebata et al., 2007).

  • Co-Metabolic Transformation and Biodegradation : Studies on microbial transformation of benzothiophenes reveal their potential in environmental bioremediation (Gai et al., 2008); (Dyreborg et al., 1996).

  • Enantiospecific Synthesis for Pharmaceuticals : A study reported a method for synthesizing enantioenriched benzothiophenes, relevant in medicinal chemistry (Sang et al., 2021).

  • Polymer Chemistry : The use of benzothiophene in free radical polymerization to create microspheres demonstrates its utility in advanced materials science (Chang et al., 2022).

  • Toxicity Studies : Research on the systemic and neurobehavioral effects of benzothiophene in rats provides crucial information on its safety profile (Poon et al., 1998).

  • Optoelectronic Applications : The study of [1]benzothieno[3,2‐b]benzothiophene derivatives revealed significant application prospects in organic electronics (Xie et al., 2022).

  • Synthesis via Transition-Metal Catalyzed Reactions : A review on the synthesis of benzothiophene through transition metals catalyzed reactions highlights its importance in material science and pharmaceuticals (Ejaz et al., 2020).

  • Chemical Extraction and Purification : Studies have explored the use of ionic liquids for extracting benzothiophene from petroleum fuels, demonstrating its relevance in chemical engineering and fuel processing (Varma et al., 2011).

Safety And Hazards

Benzothiophene should be handled with care. It is advised not to get it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should also be avoided. It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Benzothiophenes have diverse applications in medicinal chemistry and materials science. Consequently, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Recent developments in benzofuran and benzothiophene C−H functionalisations over the past five years, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations and C-heteroatom bond formations, and cyclisations, have been summarized .

properties

IUPAC Name

1-benzothiophene
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InChI

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEHBMOGCRZNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6S
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Related CAS

30281-16-4
Record name Benzo[b]thiophene, homopolymer
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DSSTOX Substance ID

DTXSID2052736
Record name Benzothiophene
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Molecular Weight

134.20 g/mol
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Physical Description

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS]
Record name Benzothiophene
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Vapor Pressure

0.99 [mmHg]
Record name Benzothiophene
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Product Name

Benzothiophene

CAS RN

95-15-8
Record name Benzo[b]thiophene
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Record name Benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-benzo[b]thiophene (69.62 g, 0.325 mol) in 55 mL of anhydrous collidine under N2 was added 4-benzyloxyphenol (97.6 g, 0.488 mol) and cuprous oxide (23.3 g, 0.163 mol). The mixture was heated to reflux for 24 hours. Upon cooling, the reaction mixture was diluted with ethyl acetate (200 mL) and the crude mixture filtered through a pad of Celite® (Aldrich, Milwaukee, Wis.) to remove inorganic salts. The filtrate was washed with 1N hydrochloric acid (3×150 mL). The organic was dried (sodium sulfate) and concentrated in vacuo to a liquid. Thianaphthene was removed by distillation (10 mm Hg, 115°-120° C.). The remainder of the material was chromatographed (silicon dioxide, hexanes: ethyl acetate 85:15) to provide 12.2 g of benzo[b]thiophene and 12.95 g (35% based on recovered starting material) of [3-(4-benzyloxy)phenoxy]benzo-[b]thiophene as an off-white solid. mp 84°-86° C. 1H NMR (CDCl3) d 7.91-7.83 (m, 2H), 7.47-7.34 (m, 7H), 7.04 (q, JAB =9.0 Hz, 4H), 6.47 (s, 1H), 5.07 (s, 2H). Anal. Calcd. for C21H16O2S: C, 75.88; H, 4.85. Found: C, 75.75; H, 5.00.
Quantity
69.62 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In further detail, a compound (XIV) is reacted with a benzoyl chloride in the presence of a Lewis acid (e.g. aluminum chloride or tin tetrachloride) to obtain a compound (XV). Usually, this reaction can be carried out by the use of or without a solvent (e.g. carbon disulfide or nitrobenzene) in a temperature range of room temperature to about 100° C. Then, the compound (XV) is reacted with chloroacetic acid in a temperature range of approximately 80°-130° C. to obtain benzothiophene or a derivative thereof (IIb).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene-4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester (101.0 mg (81.0%), 0.672 mmol), 4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (16.56 mg, 0.0336 mmol), 4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (27.87 mg, 0.0336 mmol), Pa2dba3 (2.46 mg, 0.0027 mmol), P(o-tol)3 (3.27 mg, 0.0108 mmol) were placed in a 100 mL schlenk flask. The flask was degassed and backfilled with argon three times. Dry chlorobenzene (11 mL) was injected and the reaction was heated in a 135° C. heat bath for 18 hr. The reaction was cooled to room temperature and the contents of the flask were poured into methanol (100 mL). The precipitates were collected by filtration. The solid was subjected to Soxhlet extraction and washed with methanol (4 h), then ethyl acetate (16 h). The final product was extracted out with dichloromethane and weighed 35.0 mg after drying under vacuum (37.0%). Elemental Analysis: Calcd. C, 67.51; H, 7.46; N, 1.99. Found: C, 67.73, H, 7.23, N, 1.67. FIG. 2 shows the UV-vis spectra of the polymer in thin film form and as a solution in chloroform.
[Compound]
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Reaction Step One
Quantity
3.27 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Stir cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene (1.17 gms., 4.37 mmols), 2-chloro-3-thenylbromide (1.06 gms., 5.0 mmol) and methyl tricaprylyl ammonium chloride (0.1 gm.) in tetrahydrofuran (25 ml) and 50% sodium hydroxide (10 ml) at room temperature for one hour. Pour the reaction mixture into chloroform (500 ml.) and extract with two 500 ml. portions of water. Dry the chloroform solution over anhydrous magnesium sulfate, filter and evaporate in vacuo. Chromatograph the resultant residue on silica gel eluting with chloroform. Combine the like eluates as determined by thin layer chromatography and evaporate in vacuo to obtain cis-6-chloro-3-(2'-chloro-3'-thenyloxy)-2,3-dihydro-2-[(1", 2", 4"-triazolyl)-1"-methyl]benzo(b)thiophene, a gum.
[Compound]
Name
cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
methyl tricaprylyl ammonium chloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzothiophene
Reactant of Route 2
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Benzothiophene
Reactant of Route 3
Benzothiophene
Reactant of Route 4
Benzothiophene
Reactant of Route 5
Benzothiophene
Reactant of Route 6
Benzothiophene

Citations

For This Compound
44,300
Citations
LJ Black, CD Jones, JF Falcone - Life sciences, 1983 - Elsevier
A new benzothiophene derived antiestrogen, LY139481, inhibited the uterotropic action of estradiol in a dose related fashion, and at 1 mg per day suppressed more than 90 percent of …
Number of citations: 308 www.sciencedirect.com
C Oldfield, NT Wood, SC Gilbert, FD Murray… - Antonie Van …, 1998 - Springer
Desulphurising enzymes remove the sulphur moiety from an organosulphur molecule leaving the carbon skeleton intact. Two kinds of desulphurisation reaction are recognised. The …
Number of citations: 146 link.springer.com
DT Connor, WA Cetenko, MD Mullican… - Journal of medicinal …, 1992 - ACS Publications
The synthesis and antiallergic activity of a series of novel benzothiophene-, benzofuran-, and naphthalenecarboxamidotetrazoles are described. A number of the compounds inhibit the …
Number of citations: 111 pubs.acs.org
PM Fedorak, D Grbić-Galić - Applied and Environmental …, 1991 - Am Soc Microbiol
… 2 and 3 in benzothiophene, but … Benzothiophene-2,3-dione was found to be chemically unstable when incubated with Prudhoe Bay crude oil. Thus its formation from benzothiophene …
Number of citations: 112 journals.asm.org
DA Vicic, WD Jones - Journal of the American Chemical Society, 1999 - ACS Publications
… The benzothiophene adduct 4 selectively precipitated from solution, and the bright yellow … of a benzothiophene ligand has been seen for Cp*Rh(PMe 3 )(η 2 -C,S-benzothiophene) and …
Number of citations: 200 pubs.acs.org
AE Ogilvy, M Draganjac, TB Rauchfuss… - Organometallics, 1988 - ACS Publications
… convert 1 into Fe (CO) 6 and benzothiophene, ie reductive elimination. Solutions of 1 react … to~ 280 C whereupon it eliminates benzothiophene. In contrast to the considerable thermal …
Number of citations: 164 pubs.acs.org
NA Khan, SH Jhung - Angewandte Chemie International …, 2012 - Wiley Online Library
A molecular sieve: A metal–organic framework (MOF) MIL-47 loaded with CuCl 2 shows the highest adsorption capacity for benzothiophene because of the presence of Cu I ions …
Number of citations: 232 onlinelibrary.wiley.com
DR Kilanowski, H Teeuwen, VHJ De Beer, BC Gates… - Journal of …, 1978 - Elsevier
… The reactivities of thiophene, benzothiophene, and dibenzothiophene were roughly the … Methyl substituents on benzothiophene had almost no effect on reactivity, whereas methyl …
Number of citations: 191 www.sciencedirect.com
KG Kropp, JA Goncalves, JT Andersson… - … science & technology, 1994 - ACS Publications
… Benzothiophene and 3-methylbenzothiophene were purchased from Aldrich (Milwaukee, WI… the benzothiophene with hydrogen peroxide in acetic acid for 15 min. Benzothiophene …
Number of citations: 70 pubs.acs.org
K Takimiya, I Osaka, T Mori… - Accounts of chemical …, 2014 - ACS Publications
Conspectus The design, synthesis, and characterization of organic semiconductors applicable to organic electronic devices, such as organic field-effect transistors (OFETs) and organic …
Number of citations: 467 pubs.acs.org

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